molecular formula C15H13ClF3NO B2438923 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1223883-25-7

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol

Cat. No.: B2438923
CAS No.: 1223883-25-7
M. Wt: 315.72
InChI Key: VNUUYSIFPWUOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical properties.

Biological Activity

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, also known by its CAS number 1042519-03-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H11ClF3NO
  • Molecular Weight : 301.7 g/mol
  • CAS Number : 1042519-03-8
  • Purity : >90%

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, particularly in the context of receptor interactions and enzyme inhibition. The trifluoromethyl group (CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased potency against target receptors.

Key Biological Activities

  • Inhibition of Enzyme Activity :
    • The compound has shown potential in inhibiting specific enzyme activities related to cancer and inflammatory diseases. For example, compounds containing trifluoromethyl groups have been associated with improved inhibition of various kinases, including those involved in tumor growth .
  • Receptor Modulation :
    • It has been suggested that this compound may act as a modulator for certain receptor types, including those involved in neurotransmission and inflammation. The presence of the chloro and trifluoromethyl groups may play a critical role in enhancing binding affinity and selectivity .
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity, making it a candidate for further exploration in antibiotic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of both the chloro and trifluoromethyl substituents in enhancing biological activity:

Substituent Effect on Activity
Chloro GroupIncreases binding affinity to receptors
Trifluoromethyl GroupEnhances metabolic stability

These modifications have been shown to significantly influence the potency against various targets, including kinases and receptors involved in disease pathways .

Case Studies

  • Case Study on CSF1R Inhibition :
    • A study published in Journal of Medicinal Chemistry explored a series of compounds similar to this compound for their ability to inhibit colony-stimulating factor 1 receptor (CSF1R). Compounds with similar structural motifs demonstrated subnanomolar potency against CSF1R, indicating that modifications at the aromatic rings could lead to enhanced therapeutic profiles .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial properties of trifluoromethyl-containing phenols. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Properties

IUPAC Name

4-chloro-2-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,20-21H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUUYSIFPWUOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.